REACTION_CXSMILES
|
C1O[C:5](O)([CH2:7]O)[CH2:4][O:3][C:2]1([OH:12])[CH2:10][OH:11].[CH2:13](O)CCO>>[C:10]([CH:2]1[O:3][CH2:4][CH2:5][CH2:7][O:12]1)(=[O:11])[CH3:13]
|
Name
|
|
Quantity
|
3.81 g
|
Type
|
reactant
|
Smiles
|
C1C(OCC(O1)(CO)O)(CO)O
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
C(CCO)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
105 °C
|
Type
|
CUSTOM
|
Details
|
was stirred for four hours at a temperature of about 105° C. (external oil bath temperature)
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
After cooling the mixture to room temperature
|
Type
|
FILTRATION
|
Details
|
it was filtered through a plug of glass wool into a separatory funnel
|
Type
|
ADDITION
|
Details
|
containing 50 mL of 10% aqueous sodium chloride
|
Type
|
CUSTOM
|
Details
|
and the product was isolated by extraction with dichloromethane (2×15 mL portions)
|
Type
|
WASH
|
Details
|
The combined dichloromethane extracts were washed with saturated brine (30 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
Removal of dichloromethane
|
Type
|
CUSTOM
|
Details
|
by evaporation at reduced pressure
|
Type
|
DISTILLATION
|
Details
|
followed by evaporative distillation (bath temperature: 72°-91° C., 2.5 mm)
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)C1OCCCO1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.92 g | |
YIELD: PERCENTYIELD | 53% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |